molecular formula C21H27NO6 B11165375 6-({2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}amino)hexanoic acid

6-({2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}amino)hexanoic acid

Cat. No.: B11165375
M. Wt: 389.4 g/mol
InChI Key: PDSVDASCOOWDRM-UHFFFAOYSA-N
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Description

6-({2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}amino)hexanoic acid is a complex organic compound with a unique structure that includes a chromen-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}amino)hexanoic acid typically involves multiple steps. One common route includes the reaction of 3,4,7-trimethyl-2-oxo-2H-chromen-5-ol with propanoic acid derivatives under specific conditions to form the intermediate. This intermediate is then reacted with hexanoic acid derivatives to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-({2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}amino)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the chromen-2-one moiety.

    Substitution: Substitution reactions can occur at various positions on the molecule, leading to a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-({2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}amino)hexanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-({2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}amino)hexanoic acid involves its interaction with specific molecular targets. The chromen-2-one moiety is known to interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, including inhibition of inflammatory pathways and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-({2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}amino)hexanoic acid is unique due to its specific structure, which combines a chromen-2-one moiety with a hexanoic acid derivative. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C21H27NO6

Molecular Weight

389.4 g/mol

IUPAC Name

6-[2-(3,4,7-trimethyl-2-oxochromen-5-yl)oxypropanoylamino]hexanoic acid

InChI

InChI=1S/C21H27NO6/c1-12-10-16(19-13(2)14(3)21(26)28-17(19)11-12)27-15(4)20(25)22-9-7-5-6-8-18(23)24/h10-11,15H,5-9H2,1-4H3,(H,22,25)(H,23,24)

InChI Key

PDSVDASCOOWDRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OC(C)C(=O)NCCCCCC(=O)O

Origin of Product

United States

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